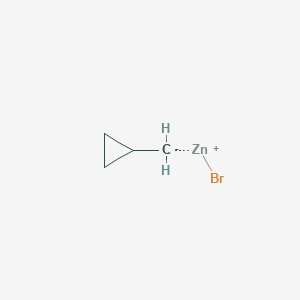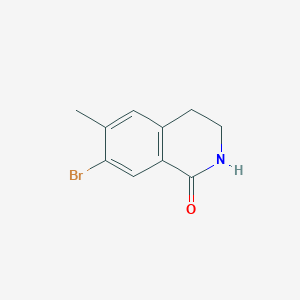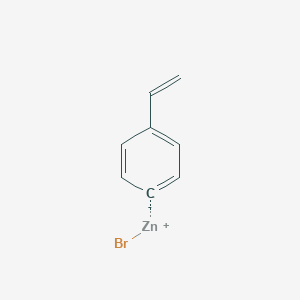
Cyclopropylmethylzinc bromide, 0,5M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethylzinc bromide, 0.5M in THF, is an organometallic compound that is used in organic synthesis and research. It is a versatile reagent that is used in a variety of applications, including the synthesis of organic compounds, the preparation of polymers, and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cyclopropylmethylzinc bromide, 0.5M in THF, is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, including polymers, pharmaceuticals, and agrochemicals. It is also used in the study of biochemical and physiological effects, such as the effects of drugs on cells, the effects of dietary supplements on metabolism, and the effects of environmental pollutants on human health.
Mecanismo De Acción
The mechanism of action of cyclopropylmethylzinc bromide, 0.5M in THF, is not fully understood. However, it is believed to involve the formation of a zinc-alkyl bond between the zinc atom and the cyclopropylmethyl group. This bond is thought to be responsible for the reactivity of the compound and its ability to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of cyclopropylmethylzinc bromide, 0.5M in THF, are not fully understood. However, it has been shown to have some effects on cells, including the inhibition of cell growth and the induction of apoptosis. It has also been shown to have some effects on metabolism, including the inhibition of fatty acid oxidation and the stimulation of glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cyclopropylmethylzinc bromide, 0.5M in THF, for laboratory experiments include its high reactivity, its low cost, and its availability. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound is not very stable and should be used quickly after preparation.
Direcciones Futuras
The future directions for the use of cyclopropylmethylzinc bromide, 0.5M in THF, in scientific research include the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the study of its potential applications in drug discovery. Additionally, further research is needed to understand the mechanism of action of the compound and to identify ways to improve its stability.
Métodos De Síntesis
Cyclopropylmethylzinc bromide, 0.5M in THF, is synthesized by the reaction of zinc bromide and cyclopropylmethyl chloride in tetrahydrofuran (THF). This reaction produces zinc bromide and cyclopropylmethylzinc bromide, 0.5M in THF. The reaction is typically carried out at room temperature and is monitored by thin-layer chromatography (TLC).
Propiedades
IUPAC Name |
bromozinc(1+);methanidylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-4-2-3-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHOOIYUJIFWAB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CC1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)

![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)









